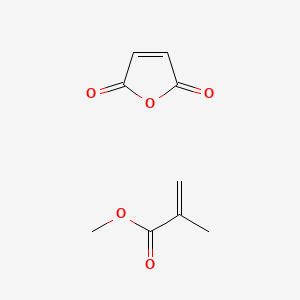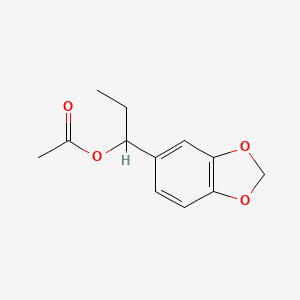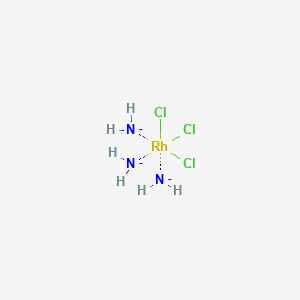
Rhenium ammine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamminetrichlororhodium is a coordination compound with the formula Cl₃H₉N₃Rh. It features a rhodium atom bonded to three chlorine atoms and three ammonia molecules. This compound is known for its unique reactivity and selectivity, making it valuable in the field of organometallic chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triamminetrichlororhodium can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of triamminetrichlororhodium often involves large-scale reactors where rhodium trichloride and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Triamminetrichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Triamminetrichlororhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various substrates. The rhodium center can activate carbon-hydrogen bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. This activation is crucial for its catalytic activity in organic synthesis. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Triamminetrichloroplatinum: Similar in structure but with platinum instead of rhodium.
Triamminetrichloroiridium: Contains iridium in place of rhodium.
Triamminetrichloropalladium: Features palladium instead of rhodium.
Uniqueness
Triamminetrichlororhodium is unique due to its specific reactivity and selectivity, which are influenced by the electronic properties of the rhodium center. Compared to its platinum, iridium, and palladium analogs, triamminetrichlororhodium often exhibits different catalytic behaviors and efficiencies, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
21264-82-4 |
|---|---|
Fórmula molecular |
Cl3H6N3Rh-3 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
Clave InChI |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
SMILES canónico |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


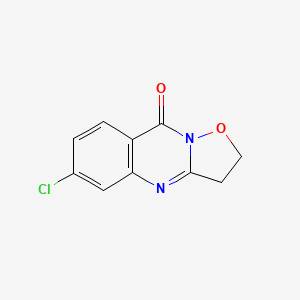

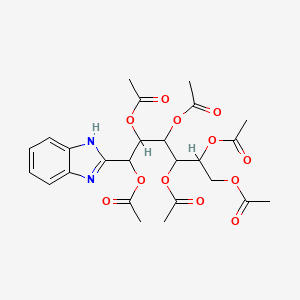
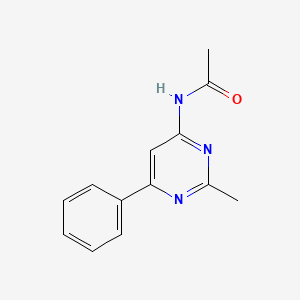
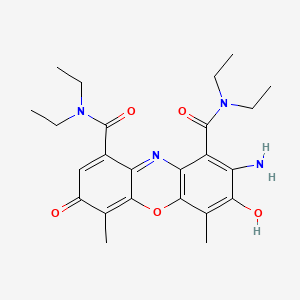

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
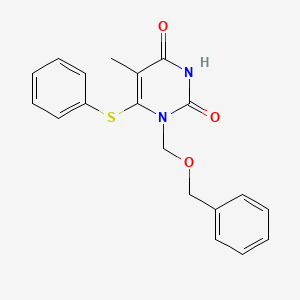
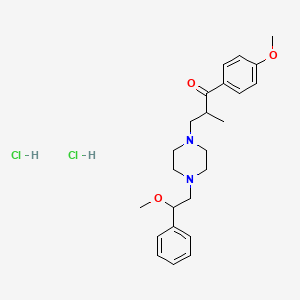
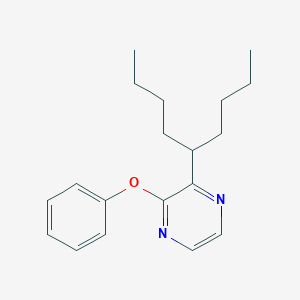
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)

